molecular formula C11H12O5 B1590619 Dimethyl 5-(hydroxymethyl)isophthalate CAS No. 109862-53-5

Dimethyl 5-(hydroxymethyl)isophthalate

Cat. No. B1590619
M. Wt: 224.21 g/mol
InChI Key: JMGDEIHUEMPLRO-UHFFFAOYSA-N
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Description

Dimethyl 5-(hydroxymethyl)isophthalate is a chemical compound with the molecular formula C11H12O5 . It has a molecular weight of 224.21 . It is a solid or liquid substance that should be stored in a dry, sealed environment at 2-8°C .


Molecular Structure Analysis

The InChI code for Dimethyl 5-(hydroxymethyl)isophthalate is 1S/C11H12O5/c1-15-10(13)8-3-7(6-12)4-9(5-8)11(14)16-2/h3-5,12H,6H2,1-2H3 . This indicates the specific arrangement of atoms in the molecule.


Chemical Reactions Analysis

While specific chemical reactions involving Dimethyl 5-(hydroxymethyl)isophthalate are not detailed in the search results, related compounds like Dimethyl 5-hydroxyisophthalate have been used in various reactions. For instance, it undergoes a base-catalyzed nucleophilic oxirane ring-opening addition reaction with allyl glycidyl ether to afford 5-substituted derivatives of isophthalic acid .


Physical And Chemical Properties Analysis

Dimethyl 5-(hydroxymethyl)isophthalate is a solid or liquid substance . It should be stored in a dry, sealed environment at 2-8°C . More specific physical and chemical properties were not found in the search results.

Scientific Research Applications

Application 1: Synthesis of Derivatives of Isophthalic Acid

  • Summary of the Application: Dimethyl 5-hydroxyisophthalate undergoes a base-catalyzed nucleophilic oxirane ring-opening addition reaction with allyl glycidyl ether, to afford 5-substituted derivatives of isophthalic acid .
  • Methods of Application: The method involves a base-catalyzed nucleophilic oxirane ring-opening addition reaction. The reactants are Dimethyl 5-hydroxyisophthalate and allyl glycidyl ether .
  • Results or Outcomes: The result of this reaction is the formation of 5-substituted derivatives of isophthalic acid .

Application 2: Preparation of Sterically Crowded Polyether Dendrons

  • Summary of the Application: A novel building block derived from dimethyl 5-hydroxyisophthalate was used to prepare sterically crowded polyether dendrons, via O-allylation/Claisen rearrangement reactions .
  • Methods of Application: The method involves the use of a novel building block derived from dimethyl 5-hydroxyisophthalate. This building block is used in O-allylation/Claisen rearrangement reactions to prepare sterically crowded polyether dendrons .
  • Results or Outcomes: The result of this process is the formation of sterically crowded polyether dendrons .

Application 3: Synthesis of Radiographic Contrast Agent

  • Summary of the Application: Dimethyl 5-Hydroxyisophthalate is used as a synthetic intermediate in the synthesis of N,N’-Bis (2,3-dihydroxypropyl)-5- [ (N- (2-hydroxyethyl)carbamoyl)methoxy]-2,4,6-triiodoisophthalamide, a compound related to Ioversol which is a nonionic, low osmolality, radiographic contrast agent .
  • Methods of Application: The method involves the use of Dimethyl 5-Hydroxyisophthalate as a synthetic intermediate in the synthesis of the contrast agent .
  • Results or Outcomes: The result of this synthesis is a compound related to Ioversol, which is a nonionic, low osmolality, radiographic contrast agent .

Application 4: Preparation of Bis (phebox) Derivative of the Cyclophosphazene

  • Summary of the Application: Dimethyl 5-hydroxyisophthalate is used in the preparation of bis (phebox) derivative of the cyclophosphazene .
  • Methods of Application: The method involves the use of Dimethyl 5-hydroxyisophthalate in the synthesis of the bis (phebox) derivative of the cyclophosphazene .
  • Results or Outcomes: The result of this synthesis is the formation of the bis (phebox) derivative of the cyclophosphazene .

Application 5: Synthesis of 5- {2- [2- (2-methoxyethoxy)ethoxy]ethoxy}benzene-1,3-dicarboxylic Acid Dimethyl Ester

  • Summary of the Application: Dimethyl 5-hydroxyisophthalate is used in the synthesis of 5- {2- [2- (2-methoxyethoxy)ethoxy]ethoxy}benzene-1,3-dicarboxylic acid dimethyl ester .
  • Methods of Application: The method involves the use of Dimethyl 5-hydroxyisophthalate in the synthesis of the ester .
  • Results or Outcomes: The result of this synthesis is the formation of 5- {2- [2- (2-methoxyethoxy)ethoxy]ethoxy}benzene-1,3-dicarboxylic acid dimethyl ester .

Application 6: Synthesis of Fullerene Derivative Bearing a Triethylene Glycol-Type Polar Head Group

  • Summary of the Application: Dimethyl 5-hydroxyisophthalate is used in the synthesis of a fullerene derivative bearing a triethylene glycol-type polar head group .
  • Methods of Application: The method involves the use of Dimethyl 5-hydroxyisophthalate in the synthesis of the fullerene derivative .
  • Results or Outcomes: The result of this synthesis is the formation of a fullerene derivative bearing a triethylene glycol-type polar head group .

Application 7: Influence of Third Component in Copolymerization

  • Summary of the Application: The influence of a third component, i.e., a series of 1,ω-alkanediols on the copolymerization reaction of dimethyl 5-hydroxyisophthalate with poly(ethylene glycol) has been studied .
  • Methods of Application: The method involves studying the influence of a third component, a series of 1,ω-alkanediols, on the copolymerization reaction of dimethyl 5-hydroxyisophthalate with poly(ethylene glycol) .
  • Results or Outcomes: The study provides insights into the influence of a third component on the copolymerization reaction .

Application 8: Lipase-Catalyzed Condensation Polymerization

  • Summary of the Application: Lipase-catalyzed condensation polymerization of dimethyl 5-hydroxyisophthalate with polyethylene glycol is reported .
  • Methods of Application: The method involves the use of lipase to catalyze the condensation polymerization of dimethyl 5-hydroxyisophthalate with polyethylene glycol .
  • Results or Outcomes: The result of this process is the formation of a polymer .

Application 9: Synthesis of 5- {2- [2- (2-methoxyethoxy)ethoxy]ethoxy}benzene-1,3-dicarboxylic Acid Dimethyl Ester

  • Summary of the Application: Dimethyl 5-hydroxyisophthalate is used in the synthesis of 5- {2- [2- (2-methoxyethoxy)ethoxy]ethoxy}benzene-1,3-dicarboxylic acid dimethyl ester .
  • Methods of Application: The method involves the use of Dimethyl 5-hydroxyisophthalate in the synthesis of the ester .
  • Results or Outcomes: The result of this synthesis is the formation of 5- {2- [2- (2-methoxyethoxy)ethoxy]ethoxy}benzene-1,3-dicarboxylic acid dimethyl ester .

Safety And Hazards

The safety information available indicates that Dimethyl 5-(hydroxymethyl)isophthalate is potentially harmful if ingested . It is recommended to avoid release to the environment and to wear protective clothing and eye protection when handling this compound .

Future Directions

While specific future directions for Dimethyl 5-(hydroxymethyl)isophthalate are not mentioned in the search results, related compounds like Dimethyl 5-hydroxyisophthalate have been used to prepare sterically crowded polyether dendrons, via O-allylation/Claisen rearrangement reactions . This suggests potential applications in the synthesis of complex organic structures.

properties

IUPAC Name

dimethyl 5-(hydroxymethyl)benzene-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O5/c1-15-10(13)8-3-7(6-12)4-9(5-8)11(14)16-2/h3-5,12H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMGDEIHUEMPLRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)CO)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30552289
Record name Dimethyl 5-(hydroxymethyl)benzene-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30552289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 5-(hydroxymethyl)isophthalate

CAS RN

109862-53-5
Record name Dimethyl 5-(hydroxymethyl)benzene-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30552289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Trimethyl 1,3,5-benzenetricarboxylate (5.02 g, 19.9 mmol) was dissolved in THF (15 mL). The air was evacuated from the reaction system, and then Ar was charged therein. To the solution were added NaBH4 (901 mg, 23.8 mmol), and then a mixed solution of THF:MeOH (12.5 mL:3.7 mL) slowly dropwise. The reaction mixture was refluxed for 30 minutes. TLC was used to confirm the progress of the reaction. Then, the reaction was quenched with HCl (1 N, 20 mL). The mixture was extracted with EtOAc. The organic layer was washed with a saturated sodium chloride aqueous solution, dried over anhydrous sodium sulfate, and evaporated under reduced pressure to remove the solvent. The residue was purified by neutral silica gel column chromatography (hexane:EtOAc=4:1 to 3:1) to isolate dimethyl 5-hydroxymethylisophthalate (32) (2.73 g, 61%) as white crystals.
Quantity
5.02 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
901 mg
Type
reactant
Reaction Step Two
Name
Quantity
12.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
TA Strayer - 2020 - search.proquest.com
Functional group interconversion is an essential strategy in synthetic organic chemistry with some functional groups being more difficult to. The ester functional group is relatively difficult …
Number of citations: 2 search.proquest.com
E Jin - 2015 - scholarworks.unist.ac.kr
Metal-Organic Frameworks (MOFs) have been a main theme in materials chemistry for the past two decades because of their potential applications such as catalysis and gas storage. …
Number of citations: 2 scholarworks.unist.ac.kr
N Suhan - 2009 - scholar.uwindsor.ca
This thesis presents design, synthesis and characterization of a range of new liquid crystalline interlocked molecules and to study structure-property relationships between rotaxane …
Number of citations: 6 scholar.uwindsor.ca
AB de S. Santos, E Girotto, CAM Salla, I Malvestiti… - Liquid …, 2021 - Taylor & Francis
Two new mesogenic compounds having a bicyclic aromatic thiazolo[5,4-d]thiazole linked to four 1,3,4-oxadiazol heterocycles were synthesised and their liquid-crystalline properties …
Number of citations: 1 www.tandfonline.com
A Pegoli - 2017 - core.ac.uk
In humans, the family of muscarinic acetylcholine receptors (M receptors, MRs) comprises five subtypes (M1R-M5R), which belong to the GPCR superfamily class A and mediate the …
Number of citations: 3 core.ac.uk
T Pradhan, S Maiti, R Kumar, YH Lee, JW Kim, JH Lee… - Dyes and …, 2015 - Elsevier
The simple and cost-effective detection of uric acid in serum or urine is highly desirable as uric acid acts as a biomarker for various diseases. Herein, we report a rationally designed, non…
Number of citations: 19 www.sciencedirect.com
A Pegoli - 2020 - epub.uni-regensburg.de
In humans, the family of muscarinic acetylcholine receptors (mAChR, MRs) comprises five subtypes (M1R-M5R), which are members of the class A GPCR superfamily and mediate the …
Number of citations: 2 epub.uni-regensburg.de

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